molecular formula C4H4Na2O4S B12650721 Disodium 2-2'-thiobisacetate CAS No. 42267-39-0

Disodium 2-2'-thiobisacetate

Cat. No.: B12650721
CAS No.: 42267-39-0
M. Wt: 194.12 g/mol
InChI Key: JANKHHONJQSEQI-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 2-2’-thiobisacetate can be synthesized through the reaction of thiodiglycolic acid with sodium hydroxide. The reaction typically involves dissolving thiodiglycolic acid in water and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of disodium 2-2’-thiobisacetate .

Industrial Production Methods

In industrial settings, the production of disodium 2-2’-thiobisacetate follows similar principles but on a larger scale. The process involves the use of industrial-grade thiodiglycolic acid and sodium hydroxide, with controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium 2-2’-thiobisacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disodium 2-2’-sulfinylbisacetate, disodium 2-2’-sulfonylbisacetate.

    Reduction: Thiodiglycolic acid.

    Substitution: Metal thiodiglycolates.

Scientific Research Applications

Disodium 2-2’-thiobisacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 2-2’-thiobisacetate involves its ability to chelate metal ions. It forms stable complexes with metal ions, which can then be removed from solutions or biological systems. This chelating property is particularly useful in applications where metal ion removal or sequestration is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 2-2’-thiobisacetate is unique due to its sulfur-containing structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring sulfur-based chelation and reactivity .

Properties

CAS No.

42267-39-0

Molecular Formula

C4H4Na2O4S

Molecular Weight

194.12 g/mol

IUPAC Name

disodium;2-(carboxylatomethylsulfanyl)acetate

InChI

InChI=1S/C4H6O4S.2Na/c5-3(6)1-9-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2

InChI Key

JANKHHONJQSEQI-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])SCC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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